molecular formula C20H12FNO4 B2941263 N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide CAS No. 921784-81-8

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide

Cat. No.: B2941263
CAS No.: 921784-81-8
M. Wt: 349.317
InChI Key: KGISXMLHZKDLGK-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is a synthetic small molecule characterized by a chromen (benzopyran) core substituted with a 4-fluorophenyl group at position 2, a ketone group at position 4, and a furan-2-carboxamide moiety at position 5. The compound’s crystallographic and structural properties can be analyzed using tools like SHELXL and visualized via WinGX/ORTEP .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO4/c21-13-5-3-12(4-6-13)19-11-16(23)15-10-14(7-8-17(15)26-19)22-20(24)18-2-1-9-25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGISXMLHZKDLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of chromenone derivatives, characterized by a chromen-4-one core fused with a furan and an amide group. Its molecular formula is C21H15FNO3C_{21}H_{15}FNO_3 with a molecular weight of approximately 360.3 g/mol. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets and pharmacokinetic properties .

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound against various cancer cell lines, including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast cancer) cells. The compound demonstrated significant cytotoxicity, with cell viability percentages indicating strong anti-cancer effects:

CompoundCell LineCell Viability (%)
This compoundHepG233.29
This compoundHuh-745.09
This compoundMCF-741.81

The structure–activity relationship (SAR) indicates that modifications in substituents on the phenyl ring can enhance anti-cancer activity. Electron-donating groups have been found to increase potency, while bulky substituents may decrease efficacy .

2. Anti-Microbial Activity

The compound also exhibits promising antimicrobial properties. In vitro assays revealed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against various fungal pathogens:

Microbial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli10.5280
S. aureus13265
Fungal Strains12 - 19120.7 - 190

The presence of aromatic moieties contributes to the lipophilicity and overall antimicrobial effectiveness of the compound .

The biological activity of this compound is thought to involve interaction with specific molecular targets, including enzymes and receptors that regulate cancer cell proliferation and microbial growth. The precise mechanisms remain an area of ongoing research, but it is hypothesized that the compound may induce apoptosis in cancer cells or disrupt microbial cell wall synthesis in bacteria.

Case Studies and Research Findings

  • In Vitro Studies : A study published in MDPI demonstrated that derivatives similar to this compound showed significant anti-cancer activity across multiple cell lines, supporting its potential as a lead compound for further drug development .
  • Comparative Analysis : In comparative analyses against standard chemotherapeutic agents like doxorubicin, the compound exhibited lower cell viability percentages, indicating superior efficacy in certain contexts .
  • Structural Modifications : Research has indicated that structural modifications can lead to enhanced biological activities, suggesting avenues for future development and optimization of this compound for therapeutic applications .

Chemical Reactions Analysis

Oxidation Reactions

The chromenone core (4-oxo-4H-chromen-6-yl) is susceptible to oxidation at the ketone group or the aromatic system. Key findings include:

Reaction TypeConditions/ReagentsProductsSupporting Evidence
Ketone OxidationStrong oxidizing agents (e.g., KMnO₄, CrO₃) under acidic conditionsFormation of quinone derivatives via α,β-unsaturated ketone oxidationObserved in analogous chromenones
Aromatic Ring OxidationOzone or peroxide-mediated oxidationCleavage of the chromenone ring systemNot directly reported; inferred from chromenone reactivity
  • Radical-mediated oxidation pathways are plausible due to the chromenone’s conjugated system, as demonstrated in radical annulation studies involving similar frameworks .

Reduction Reactions

The carbonyl group at the 4-position of the chromenone core can undergo reduction:

Reaction TypeConditions/ReagentsProductsSupporting Evidence
Ketone ReductionNaBH₄, LiAlH₄ in THF/EtOHSecondary alcohol derivatives (4-hydroxy-4H-chromen-6-yl)Documented for N-[2-(4-fluorophenyl) analogs
Selective Furyl ReductionCatalytic hydrogenation (H₂/Pd-C)Partially saturated furan rings (tetrahydrofuran derivatives)Inferred from furan-carboxamide reactivity
  • The fluorophenyl group remains inert under standard reduction conditions due to its electron-deficient nature.

Substitution Reactions

The furan-2-carboxamide moiety participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

PositionReagents/ConditionsProductsNotes
Furan C-5HNO₃/H₂SO₄ (nitration)Nitro-furan derivativesLimited by furan’s electron-rich nature; regioselectivity depends on directing groups
Chromenone C-3Halogens (Br₂/FeBr₃)Brominated chromenone derivativesObserved in halogenation of related chromenones

Nucleophilic Substitution

SiteReagents/ConditionsProducts
Amide NitrogenAlkyl halides (e.g., CH₃I) in basic mediaN-alkylated carboxamide derivatives
Fluorophenyl GroupStrong bases (e.g., LDA)Fluorine displacement (rare; requires harsh conditions)

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProducts
Acidic HydrolysisHCl/H₂O, refluxFuran-2-carboxylic acid + 6-aminochromenone derivative
Basic HydrolysisNaOH/EtOH, heatCorresponding carboxylate salt
  • Condensation with aldehydes or ketones may form Schiff base derivatives at the amide nitrogen.

Radical-Mediated Reactions

The compound’s chromenone core participates in radical cascade reactions, as evidenced by studies on propargylamine analogs :

ProcessMechanismOutcome
C–N Bond CleavageInitiated by AIBME/(PhSe)₂ radicalsFormation of arylselenyl intermediates and subsequent annulation
6-endo-dig CyclizationRadical-induced intramolecular couplingSynthesis of polycyclic chromenone derivatives

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the chromenone’s α,β-unsaturated ketone:

ConditionsProducts
UV light (λ = 300–400 nm)Cyclobutane-fused chromenone dimers

Complexation and Chelation

The carbonyl and amide groups act as ligands for metal ions:

Metal IonCoordination SiteApplication
Cu²⁺Chromenone ketone + amide oxygenCatalytic or antimicrobial activity
Fe³⁺Furan oxygen + amide nitrogenSensor development (inferred from furan-carboxamide analogs)

Thermal Degradation

Pyrolysis (T > 300°C) leads to:

  • Decarboxylation of the carboxamide group.

  • Fragmentation of the chromenone core into phenolic compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

(a) Chromen Derivatives
  • N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (): Core: Chromen with a thiazolidinone ring fused at position 3. Substituents: Methyl group at position 6, furan-2-carboxamide at position 3.
(b) Quinoline-Based Analogs
  • N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide (): Core: Quinoline substituted with pyrimidine and tetrahydrofuran-oxy groups. Substituents: Piperidine-derived acetamido and furan-2-carboxamide.

Functional Group Modifications

(a) Fluorophenyl Substituents
  • para-Fluorofuranyl fentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide) ():
    • Core : Piperidine (opioid backbone) with phenethyl and 4-fluorophenyl groups.
    • Substituents : Furan-2-carboxamide.
    • Key Difference : Despite sharing the 4-fluorophenyl and furan-2-carboxamide motifs, this compound is a fentanyl analog with opioid receptor activity, highlighting how core structure dictates pharmacological class.
(b) Furopyridine Derivatives
  • 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (): Core: Furopyridine with trifluoroethylamino and cyclopropylcarbamoyl groups. Substituents: 4-Fluorophenyl and methyl groups. Key Difference: The furopyridine core may enhance π-π stacking interactions in enzyme binding compared to the chromen-based target compound.

Structural Data and Crystallography

The target compound’s analogs often require single-crystal X-ray studies for structural confirmation. For example, the chromen-thiazolidinone derivative in was analyzed at 292 K with an R factor of 0.049 , while SHELX software remains a standard for small-molecule refinement . Such data are critical for comparing bond lengths, angles, and packing efficiencies across analogs.

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Applications Reference ID
N-(2-(4-Fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide Chromen 4-Fluorophenyl, furan-2-carboxamide Kinase inhibition (hypothesized) N/A
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Chromen-Thiazolidinone Methyl, furan-2-carboxamide Antimicrobial (hypothesized)
para-Fluorofuranyl fentanyl Piperidine 4-Fluorophenyl, phenethyl, furan-2-carboxamide Opioid receptor modulation
Quinoline-pyrimidine-furan-2-carboxamide derivative Quinoline-Pyrimidine Piperidin-4-ylidene, tetrahydrofuran-3-yl-oxy, furan-2-carboxamide Anticancer (hypothesized)

Key Observations and Implications

  • Core Scaffold Influence : Chromen derivatives (e.g., ) prioritize planar aromatic interactions, whereas piperidine-based compounds () target neuroreceptors.
  • Functional Group Synergy : The 4-fluorophenyl group enhances lipophilicity and metabolic stability across analogs, while furan-2-carboxamide contributes to hydrogen bonding .
  • Software Dependency : Structural comparisons rely heavily on crystallographic tools like SHELXL and visualization suites like WinGX .

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